Cas no 51794-07-1 (2-(2-Hydroxy-5-nitrophenyl)acetic acid)

2-(2-Hydroxy-5-nitrophenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-羟基-5-硝基苯乙酸
- (2-Hydroxy-5-nitrophenyl)acetic acid
- 2-Hydroxy-5-nitro-alpha-toluic acid
- 2-(2-hydroxy-5-nitrophenyl)acetic acid
- 2-Hydroxy-5-nitrophenylacetic acid
- 2-hydroxy-5-nitro-phenylacetic acid
- 2-(2-hydroxy-5-nitrophenyl)aceticacid
- Y11626
- 2-(2-Hydroxy-5-nitrophenyl)acetic acid
-
- MDL: MFCD04117976
- インチ: 1S/C8H7NO5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)
- InChIKey: ORXCFNAIXBBSJC-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1C([H])([H])C(=O)O[H])[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 103
じっけんとくせい
- 密度みつど: 1.550±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(2.4 g/l)(25ºC)、
2-(2-Hydroxy-5-nitrophenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AK Scientific | AMTGC164-250mg |
2-(2-Hydroxy-5-nitrophenyl)acetic acid |
51794-07-1 | 95% | 250mg |
$69 | 2025-02-18 | |
AK Scientific | AMTGC164-1g |
2-(2-Hydroxy-5-nitrophenyl)acetic acid |
51794-07-1 | 95% | 1g |
$187 | 2025-02-18 | |
eNovation Chemicals LLC | Y0999252-5g |
2-(2-hydroxy-5-nitrophenyl)acetic acid |
51794-07-1 | 95% | 5g |
$650 | 2024-08-02 | |
Enamine | EN300-195992-0.05g |
2-(2-hydroxy-5-nitrophenyl)acetic acid |
51794-07-1 | 95% | 0.05g |
$166.0 | 2023-09-17 | |
Enamine | EN300-195992-1.0g |
2-(2-hydroxy-5-nitrophenyl)acetic acid |
51794-07-1 | 95% | 1g |
$714.0 | 2023-05-31 | |
1PlusChem | 1P00D96V-100mg |
2-HYDROXY-5-NITROPHENYLACETIC ACID |
51794-07-1 | ≥95% | 100mg |
$112.00 | 2024-04-30 | |
1PlusChem | 1P00D96V-1g |
2-HYDROXY-5-NITROPHENYLACETIC ACID |
51794-07-1 | ≥95% | 1g |
$306.00 | 2024-04-30 | |
Aaron | AR00D9F7-250mg |
2-hydroxy-5-nitrophenylacetic acid |
51794-07-1 | 95% | 250mg |
$109.00 | 2025-02-12 | |
Aaron | AR00D9F7-1g |
2-hydroxy-5-nitrophenylacetic acid |
51794-07-1 | 95% | 1g |
$289.00 | 2025-02-12 | |
Key Organics Ltd | AS-3244-1mg |
2-(2-hydroxy-5-nitrophenyl)acetic acid |
51794-07-1 | >95% | 1mg |
£37.00 | 2025-02-09 |
2-(2-Hydroxy-5-nitrophenyl)acetic acid 関連文献
-
1. Reaction of amines and oxygen nucleophiles with 5-nitrocoumaran-2-one: nucleophilic and general base catalysis of hydrolysisCharles R. Farrar,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1979 1758
2-(2-Hydroxy-5-nitrophenyl)acetic acidに関する追加情報
Introduction to 2-(2-Hydroxy-5-nitrophenyl)acetic acid (CAS No. 51794-07-1)
2-(2-Hydroxy-5-nitrophenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 51794-07-1, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound, featuring a nitro-substituted phenyl ring linked to an acetic acid moiety, has garnered attention due to its versatile applications in medicinal chemistry and potential therapeutic benefits. The structural uniqueness of 2-(2-Hydroxy-5-nitrophenyl)acetic acid lies in its ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
The chemical structure of 2-(2-Hydroxy-5-nitrophenyl)acetic acid consists of a benzene ring substituted with both a hydroxyl group at the 2-position and a nitro group at the 5-position, attached to an acetic acid side chain. This arrangement imparts specific electronic and steric properties, influencing its reactivity and binding affinity to biological molecules. The presence of both hydrophilic and hydrophobic regions in its structure enhances its solubility and bioavailability, crucial factors for pharmaceutical applications.
In recent years, 2-(2-Hydroxy-5-nitrophenyl)acetic acid has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an intermediate in synthesizing various pharmacologically active compounds. The nitro group, in particular, serves as a versatile handle for further chemical modifications, enabling the development of novel derivatives with enhanced therapeutic efficacy.
One of the most compelling areas of research involving 2-(2-Hydroxy-5-nitrophenyl)acetic acid is its role in anti-inflammatory and antioxidant therapies. Studies have shown that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties contribute to neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. These findings make 2-(2-Hydroxy-5-nitrophenyl)acetic acid a promising candidate for treating chronic inflammatory diseases and oxidative stress-related conditions.
The compound's interaction with biological targets has also been explored in the context of cancer therapy. Preliminary studies indicate that 2-(2-Hydroxy-5-nitrophenyl)acetic acid can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. Furthermore, its ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent. These discoveries have opened new avenues for developing targeted therapies against various types of cancer.
Another area of interest is the antimicrobial activity of 2-(2-Hydroxy-5-nitrophenyl)acetic acid. Research has revealed that this compound exhibits efficacy against a range of bacterial and fungal strains, making it a candidate for developing novel antimicrobial agents. The unique structural features of 2-(2-Hydroxy-5-nitrophenyl)acetic acid allow it to disrupt microbial cell membranes and inhibit vital metabolic processes, thereby exerting antimicrobial effects.
The synthesis of 2-(2-Hydroxy-5-nitrophenyl)acetic acid involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process often includes nitration, hydroxylation, and esterification steps to achieve the desired structure. Advances in synthetic methodologies have improved the yield and purity of 2-(2-Hydroxy-5-nitrophenyl)acetic acid, making it more accessible for research and industrial applications.
In conclusion, 2-(2-Hydroxy-5-nitrophenyl)acetic acid (CAS No. 51794-07-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing new drugs targeting inflammation, oxidative stress, cancer, and infections. As research continues to uncover new applications and mechanisms of action, 2-(2-Hydroxy-5-nitrophenyl)acetic acid is poised to play a crucial role in advancing therapeutic strategies across multiple medical disciplines.
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